1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea
Description
1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and material science. This compound, in particular, is characterized by the presence of a dichlorophenyl group and a methoxypropyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2OS/c1-16-6-2-5-14-11(17)15-10-4-3-8(12)7-9(10)13/h3-4,7H,2,5-6H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUYKMALOOPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 3-methoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of substituted thioureas.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group and the thiourea moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-methoxypropyl)thiourea: Lacks the dichloro substitution, which may result in different chemical and biological properties.
1-(2,4-Dichlorophenyl)-3-methylthiourea: Has a methyl group instead of a methoxypropyl group, affecting its solubility and reactivity.
1-(2,4-Dichlorophenyl)-3-ethylthiourea: Contains an ethyl group, which may influence its pharmacokinetic properties.
The uniqueness of 1-(2,4-Dichlorophenyl)-3-(3-methoxypropyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
